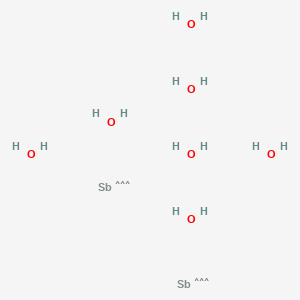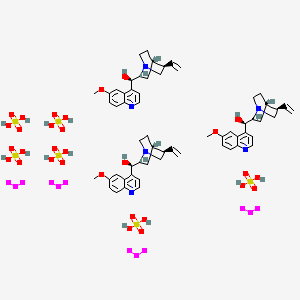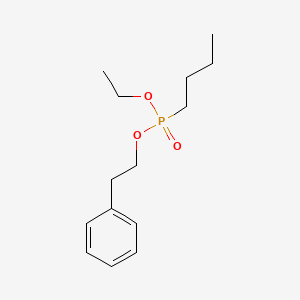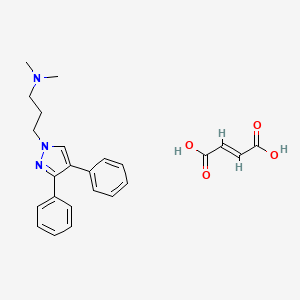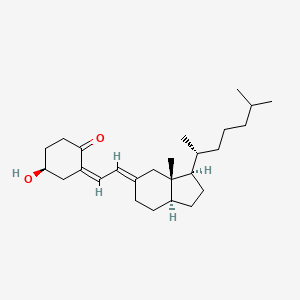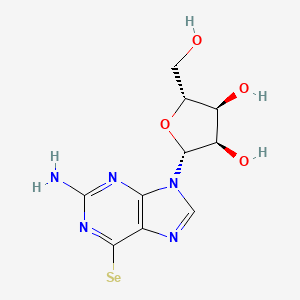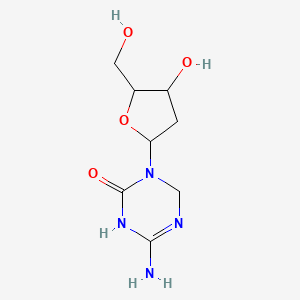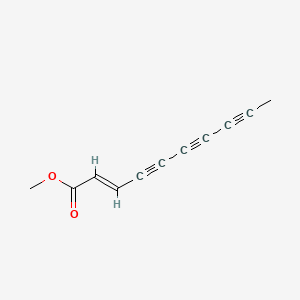
Dehydromatricaria ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dehydromatricaria ester is a methyl dec-2-ene-4,6,8-triynoate.
Methyl (Z)-2-decene-4, 6, 8-triynoate, also known as cis-dehydromatricaria methyl ester or (e)-2-decene-4, 6, 8-triynoate methyl ester, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Methyl (Z)-2-decene-4, 6, 8-triynoate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Methyl (Z)-2-decene-4, 6, 8-triynoate has been primarily detected in urine. Within the cell, methyl (Z)-2-decene-4, 6, 8-triynoate is primarily located in the cytoplasm and membrane (predicted from logP).
Wissenschaftliche Forschungsanwendungen
Allelopathic Effects in Plant Ecology Dehydromatricaria ester has been identified as a significant compound in the context of plant ecology, particularly regarding its allelopathic properties. Allelopathy refers to the chemical inhibition of one plant by another due to the release of toxic substances. Studies have shown that cis-Dehydromatricaria ester (cis-DME) found in Solidago altissima and related compounds in Erigeron spp. exhibit strong growth inhibitory effects on other plants. These substances are considered to play an important ecological role as allelopathic agents in plant communities, influencing species composition and succession dynamics (Kobayashi et al., 2004). Further research into the behavior of this compound in soil and its allelopathic activity highlights the complex interactions between this compound, soil characteristics, and plant growth, suggesting a nuanced role in natural ecosystems (Kobayashi et al., 2004).
Biochemical Pathways in Fungi The biosynthesis of certain compounds in fungi has also been linked to this compound. For example, research indicates that dehydromatricaria methyl ester is incorporated into the allene (-)-marasin in the fungus Marasmius ramealis. This suggests that esters like this compound or similar compounds may be directly converted into other biochemicals in certain fungi, offering insights into fungal biochemistry and potential applications in biotechnology (Davies & Hodge, 2005).
Nematode Toxicity In addition to its role in plant interactions, this compound has been found to have significant toxic effects on plant-parasitic nematodes. This dual role as both an allelopathic agent and a nematode toxin suggests its potential as a natural pesticide, providing an eco-friendly alternative for managing agricultural pests (Saiki & Yoneda, 2004).
Eigenschaften
CAS-Nummer |
692-94-4 |
|---|---|
Molekularformel |
C11H8O2 |
Molekulargewicht |
172.18 g/mol |
IUPAC-Name |
methyl (E)-dec-2-en-4,6,8-triynoate |
InChI |
InChI=1S/C11H8O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h9-10H,1-2H3/b10-9+ |
InChI-Schlüssel |
LBAVIXQTLKRIGP-MDZDMXLPSA-N |
Isomerische SMILES |
CC#CC#CC#C/C=C/C(=O)OC |
SMILES |
CC#CC#CC#CC=CC(=O)OC |
Kanonische SMILES |
CC#CC#CC#CC=CC(=O)OC |
melting_point |
114-115°C |
Andere CAS-Nummern |
7329-73-9 2739-57-3 |
Physikalische Beschreibung |
Solid |
Synonyme |
cis-dehydromaticaria ester cis-dehydromatricaria methyl ester dehydromatricaria methyl ester dehydromatricaria methyl ester, (E)-isomer dehydromatricaria methyl ester, (Z)-isomer dehydromatricaria methyl ester, 1-(14)C-labeled |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




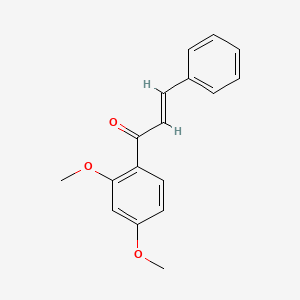
![1-(2-methoxy-2-methylpropanoyl)oxyethyl (6R,7R)-3-(carbamoyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1233499.png)

